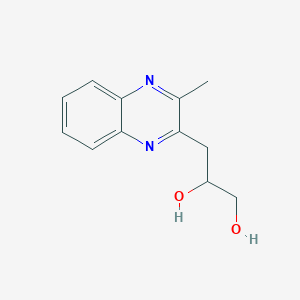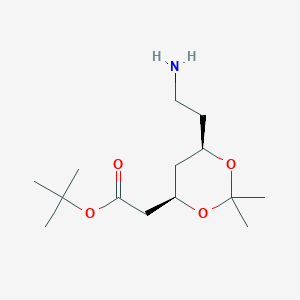
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is a chemical compound with the molecular formula C8H12Br2NO. It is known for its use as a spin label in various biochemical and biophysical research applications. The compound is characterized by its stable free radical nature, which makes it useful in electron paramagnetic resonance (EPR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline typically involves the bromination of 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions. The general reaction scheme is as follows:
Starting Material: 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl
Reagents: Bromine (Br2)
Solvent: Chloroform (CHCl3) or carbon tetrachloride (CCl4)
Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring until the desired level of bromination is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Temperature, pressure, and reaction time are closely monitored to ensure consistency and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Reduction Reactions: The nitroxide radical can be reduced to the corresponding hydroxylamine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Reduction: Reducing agents like sodium borohydride (NaBH4) or ascorbic acid (C6H8O6).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Reduction: Conversion to the corresponding hydroxylamine.
Oxidation: Formation of various oxidized products depending on the oxidizing agent used.
科学的研究の応用
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is widely used in scientific research, including:
Chemistry: As a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Used to label proteins and nucleic acids to investigate their structure and function.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline involves its stable free radical nature. The compound interacts with molecular targets through:
Spin Labeling: The nitroxide radical acts as a probe in EPR spectroscopy, providing information about the local environment and molecular dynamics.
Molecular Interactions: The compound can form non-covalent interactions with biomolecules, affecting their structure and function.
類似化合物との比較
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-1-oxyl: The parent compound without bromine substitution.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical with a different ring structure.
3-Carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl: A derivative with a carboxyl group.
Uniqueness
3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is unique due to its specific bromine substitutions, which enhance its reactivity and stability as a spin label. This makes it particularly useful in applications requiring precise and stable labeling.
特性
IUPAC Name |
3,4-dibromo-2,2,5,5-tetramethyl-1-oxidopyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2NO/c1-7(2)5(9)6(10)8(3,4)11(7)12/h1-4H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAFPYKOFIFPSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1[O-])(C)C)Br)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2NO- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B16676.png)







